molecular formula C11H11N B027807 8-Ethylquinoline CAS No. 19655-56-2

8-Ethylquinoline

Cat. No. B027807
CAS RN: 19655-56-2
M. Wt: 157.21 g/mol
InChI Key: WSNATRDCOFYLCB-UHFFFAOYSA-N
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Description

8-Ethylquinoline is a heterocyclic organic compound belonging to the quinoline family, which has attracted attention due to its diverse chemical properties and applications in various fields. This compound, like other quinolines, is known for its complex behavior in chemical reactions, making it a subject of interest in organic synthesis and material science.

Synthesis Analysis

Synthesis of 8-Ethylquinoline and its derivatives involves various strategies, including classical condensation reactions and modern catalytic methods. For instance, the synthesis of 5-ethoxymethyl-8-hydroxyquinoline, a related compound, showcases the use of spectroscopic methods for characterization and X-ray powder diffraction for structural analysis (Bougharraf et al., 2016). Another approach involves the functionalization of polyethylene glycol with 8-hydroxyquinoline, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of 8-Ethylquinoline derivatives reveals insights into their reactivity and interaction capabilities. The crystal structure and electronic distribution are critical for understanding the compound's behavior in various chemical environments. For instance, the non-planar structure of 5-ethoxymethyl-8-hydroxyquinoline in the solid state and its stabilization through π–π stacking interactions indicate the compound's potential for forming complex molecular assemblies (Bougharraf et al., 2016).

Chemical Reactions and Properties

8-Ethylquinoline and its derivatives participate in a wide range of chemical reactions, highlighting their utility as intermediates in organic synthesis. The enantioselective C-H alkylation of 8-ethylquinolines using a Rh(III) catalyst and a chiral carboxylic acid exemplifies the potential for creating stereoselective compounds (Huang et al., 2020). Furthermore, the synthesis of antimicrobial agents from derivatives of 8-hydroxyquinoline showcases the compound's role in developing new therapeutic agents (Abdel-Mohsen, 2014).

Physical Properties Analysis

The physical properties of 8-Ethylquinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. For example, the orthorhombic crystal structure of 5-ethoxymethyl-8-hydroxyquinoline provides valuable information for predicting its solubility and stability in various solvents (Bougharraf et al., 2016).

Chemical Properties Analysis

The chemical behavior of 8-Ethylquinoline derivatives, including reactivity, acid-base properties, and interaction with metal ions, is crucial for their application in catalysis and material science. The chelating behavior of 2-alkyl-8-hydroxyquinolines with metal ions, for example, underlines the importance of these compounds in coordination chemistry and their potential as ligands in metal complexes (Kaneko & Ueno, 1966).

Scientific Research Applications

  • Metallosupramolecular Chemistry : 8-Hydroxyquinolines have seen a revival in synthetic coordination chemistry. They are used in creating new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).

  • Organic Light-Emitting Diodes (OLEDs) and Medicinal Applications : These compounds show potential in OLEDs, chemosensors, medicinal drugs, and insecticidal agents (Al-Busafi, Suliman, & Al-Alawi, 2014).

  • Pharmaceuticals : Recent advances in synthesizing 8-hydroxyquinolines indicate their potential in developing effective and low-toxicity drugs for various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

  • Chemical Synthesis : A novel 8-hydroxyquinoline functionalized poly (ethylene glycol) bridged dicationic ionic liquid demonstrated effectiveness in recycling during palladium-catalyzed Heck reaction under solvent-free conditions (Wang, Luo, & Liu, 2013).

  • Antidepressant and Anti-anxiety Effects : A novel 8-hydroxyquinoline derivative exhibited potential anti-anxiety and anti-depressant effects (Lakhrissi et al., 2020).

  • Treatment of Diseases : 8-Hydroxyquinolines are potential drug candidates for treating various diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

  • Organic Synthesis and Pharmaceuticals : Environmentally friendly vapor phase synthesis of 2-methyl-8-ethylquinoline shows potential applications in organic synthesis and pharmaceuticals (Campanati et al., 1997).

  • Malaria Treatment : 8-Aminoquinoline therapy provides insights into clinical and public health improvements, with potential for new drugs that are safe for G6PD-deficient patients (Baird, 2019).

  • Antibacterial Applications : Novel 8-hydroxyquinoline derivatives have shown superior antibacterial activity compared to Penicillin G, suggesting potential as alternative chemical antimicrobial agents (Rbaa et al., 2019).

  • Textile Industry : 8-Hydroxyquinoline treated cotton fabrics demonstrate high antibacterial properties, offering an alternative to heavy metal-based antibacterial textiles, especially for medical applications (Buyukakinci & Tezcan, 2018).

Future Directions

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNATRDCOFYLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173321
Record name Quinoline, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethylquinoline

CAS RN

19655-56-2
Record name Quinoline, 8-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019655562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Ethylquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVE2CK5VM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2-ethylaniline (24.2 g, 200 mmol) and sodium iodide (0.40 g, 2.67 mmol) in 80% sulfuric acid (110 g) at 140° C. was added glycerine (22.0 g, 239 mmol) over a period of 30 m. The reaction mixture was stirred at 140-145° C. for 3 hours in an apparatus fitted with a Dean Stark trap. The reaction mixture was cooled to room temperature. The mixture was neutralized with 25% NaOH (aq) (210 g) to pH 7, and diluted with toluene. The mixture was extracted with ethyl acetate/ether. The pooled organic layers were washed with brine, and dried over magnesium sulfate. The mixture was filtered, to and the solvents were removed under vacuum. The residue was purified by chromatography on silica gel with 5 to 7% ethyl acetate in hexane to give 8-ethylquinoline (12) (24.5 g, 156 mmol, 78% yield).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
210 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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